Deep-Blue TADF OLED External Quantum Efficiency: Dimethoxy vs. tert-Butyl Substitution on the Carbazole Donor
The TADF emitter DMOC-DPS, constructed with 3,6-dimethoxycarbazole as the electron-donating unit, was directly compared against the previously reported tert-butyl-substituted analog bis[4-(3,6-di‑tert‑butylcarbazole)phenyl]sulfone (DTC-DPS). DMOC-DPS exhibited a substantially shorter excited-state lifetime in both aromatic solution and organic thin film, attributed to a decreased singlet–triplet energy gap (ΔE_ST) induced by the methoxy substituents' electronic effect [1]. In device configuration, DMOC-DPS achieved a maximum external electroluminescence quantum efficiency (EQE) of 14.5% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.16), representing deep-blue emission, alongside reduced efficiency roll-off [1]. By contrast, DTC-DPS achieved a maximum EQE of 9.9% in comparable device architectures .
| Evidence Dimension | OLED maximum external quantum efficiency (EQE) for deep-blue TADF emission |
|---|---|
| Target Compound Data | DMOC-DPS (3,6-dimethoxycarbazole donor): EQE = 14.5%, CIE (0.16, 0.16), shorter excited-state lifetime, reduced ΔE_ST |
| Comparator Or Baseline | DTC-DPS (3,6-di‑tert‑butylcarbazole donor): EQE = 9.9%, longer excited-state lifetime, larger ΔE_ST |
| Quantified Difference | EQE advantage of +4.6 absolute percentage points (14.5% vs 9.9%), representing a ~46% relative improvement |
| Conditions | Thin-film OLED devices; DMOC-DPS doped in DPEPO host; DTC-DPS also in DPEPO host architecture |
Why This Matters
A 46% relative EQE improvement in deep-blue TADF OLEDs directly translates to higher display power efficiency and lower operating voltage, making 3,6-dimethoxycarbazole the donor of choice over tert-butyl-substituted carbazole for blue-emitting OLED material development and procurement.
- [1] Wu, S.; Aonuma, M.; Zhang, Q.; Huang, S.; Nakagawa, T.; Kuwabara, K.; Adachi, C. High-Efficiency Deep-Blue Organic Light-Emitting Diodes Based on a Thermally Activated Delayed Fluorescence Emitter. J. Mater. Chem. C 2014, 2 (3), 421–424. DOI: 10.1039/C3TC31936A. View Source
